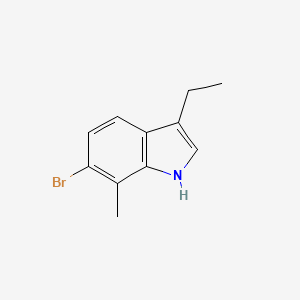
6-Bromo-3-ethyl-7-methyl-1H-indole
Übersicht
Beschreibung
“6-Bromo-3-methyl-1H-indole” is a chemical compound with the CAS Number: 1219741-50-0. It has a molecular weight of 210.07. The compound is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Synthesis Analysis
While specific synthesis methods for “6-Bromo-3-ethyl-7-methyl-1H-indole” were not found, indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .Molecular Structure Analysis
The Inchi Code for “6-Bromo-3-methyl-1H-indole” is 1S/C9H8BrN/c1-6-5-11-9-4-7 (10)2-3-8 (6)9/h2-5,11H,1H3. The compound has a linear formula of C9H8BrN .Physical And Chemical Properties Analysis
“6-Bromo-3-methyl-1H-indole” is a solid compound with a purity of 98%. It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research on brominated indole derivatives, including structures similar to 6-Bromo-3-ethyl-7-methyl-1H-indole, has shown potential in developing new antimicrobial agents. Segraves and Crews (2005) discovered several brominated tryptophan derivatives from marine sponges with moderate inhibitory effects on Staphylococcus epidermidis, showcasing the antimicrobial potential of these compounds (Segraves & Crews, 2005).
Anticancer Potential
Yılmaz et al. (2020) studied 3-bromo-1-ethyl-1H-indole, a compound structurally related to 6-Bromo-3-ethyl-7-methyl-1H-indole, revealing its significant selective cytotoxicity towards cancer cell lines, indicating its potential as a promising molecule for designing new anticancer agents (Yılmaz et al., 2020).
Synthesis and Crystallography
Studies have also focused on the synthesis and crystallographic analysis of indole derivatives for potential applications in material science and pharmacology. For instance, Geetha et al. (2017) explored the crystal structure and Hirshfeld surface analysis of an indole derivative, providing insights into its molecular interactions and stability, important for drug design and material science applications (Geetha et al., 2017).
Pharmacological Properties
The exploration of indole derivatives for their pharmacological properties, such as the inhibition of glutathione S-transferase isozymes by 3-bromo-1-ethyl-1H-indole, suggests these compounds' potential in designing drugs with specific biological targets (Yılmaz et al., 2020).
Material Science
In material science, the structural analysis and synthesis of indole derivatives offer pathways to novel materials with specific physical and chemical properties. For example, Luo et al. (2019) presented the synthesis, crystal X-ray analysis, and vibrational spectral studies of a mecarbinate derivative, underscoring the methodological advancements in creating and characterizing new materials (Luo et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-bromo-3-ethyl-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c1-3-8-6-13-11-7(2)10(12)5-4-9(8)11/h4-6,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKMBERQIUEDDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C1C=CC(=C2C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-ethyl-7-methyl-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



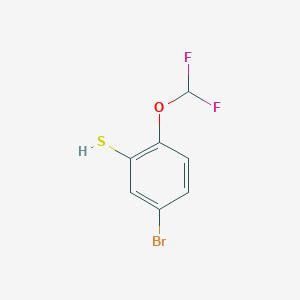
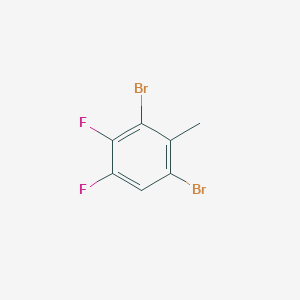
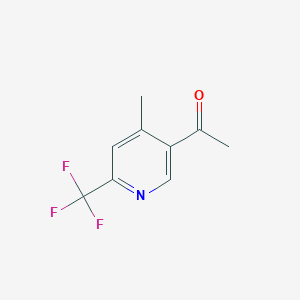
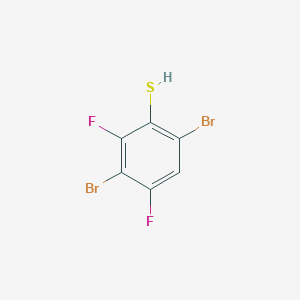
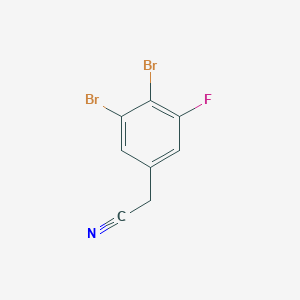
![2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1449019.png)
![tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride](/img/structure/B1449020.png)
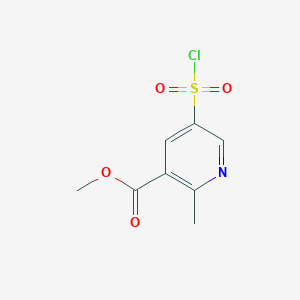
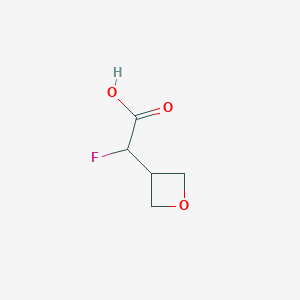
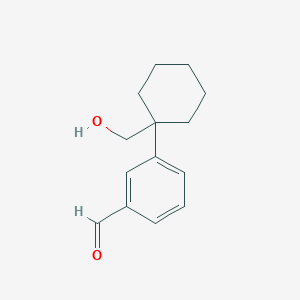
![3-Bromo-1,5-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449024.png)
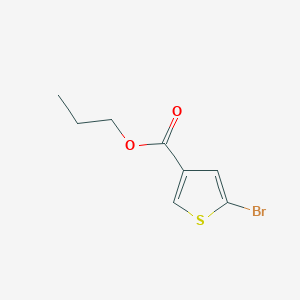
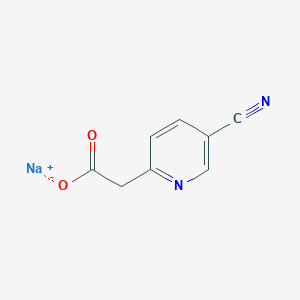
![Methyl[2-(2-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1449032.png)